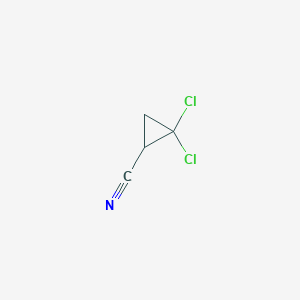

2,2-Dichlorocyclopropane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

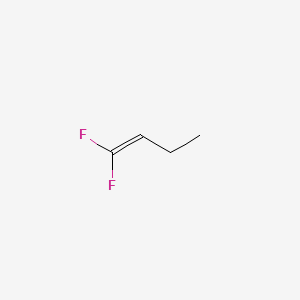

2,2-Dichlorocyclopropane-1-carbonitrile is a chemical compound that belongs to the family of cyclopropanes, characterized by a three-membered ring structure with two chlorine atoms and a nitrile group attached to the first carbon. This structure is of interest due to its potential applications in various chemical reactions and as a precursor to other chemical compounds.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the direct cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile with potassium tert-butoxide in THF has been shown to afford 1-amino-2,2-dimethylcyclopropane-1-carbonitrile, which is structurally similar to 2,2-Dichlorocyclopropane-1-carbonitrile . Additionally, the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles through selective decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported, indicating a potential pathway for the synthesis of 2,2-dichlorocyclopropane-1-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been extensively studied using various spectroscopic techniques. For example, the microwave spectrum of cyclopropane(1,1)dicarbonitrile has been analyzed, providing rotational constants and bond length estimations . X-ray crystallography has also been employed to confirm the structures of related compounds, such as 2,3-disubstituted cyclopropane-1-carbonitriles , which could provide insights into the structural characteristics of 2,2-dichlorocyclopropane-1-carbonitrile.

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions. The tandem Alder-ene and Diels-Alder reactions involving 1-methylcycloprop-2-ene-1-carbonitrile demonstrate the reactivity of cyclopropane nitriles, which could be extrapolated to the behavior of 2,2-dichlorocyclopropane-1-carbonitrile . Furthermore, the rearrangements of 1-aminocyclopropane-1-carbonitriles into azetidine and oxazine derivatives highlight the versatility of cyclopropane carbonitriles in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carbonitriles are influenced by their molecular structure. The chiroptical properties of 2-chloropropionitrile have been studied, revealing temperature-dependent specific rotations and the influence of low-frequency modes on these properties . Additionally, the electrochemical and spectroelectrochemical properties of related compounds, such as 2,5-di(thiophen-2-yl)furan-3-carbonitriles, have been investigated, suggesting that similar studies on 2,2-dichlorocyclopropane-1-carbonitrile could yield valuable information regarding its electrochromic properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

2,2-Dichlorocyclopropane-1-carbonitrile and its derivatives have been explored extensively in chemical synthesis. One study highlighted the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles through a selective decarboxylation reaction, with structures of some compounds confirmed by X-ray crystallography (Wang et al., 2017). Another research focused on synthesizing new derivatives involving 2,5-di(thiophen-2-yl)furan-3-carbonitriles and investigating their electrochromic properties, highlighting their potential in electronic applications (Abaci et al., 2016).

Ring-Opening Reactions

In organic chemistry, ring-opening reactions of compounds like donor-acceptor cyclopropanes have been investigated. For instance, iodobenzene dichloride was used to afford ring-opened products with 1,3-dichlorination adjacent to donor and acceptor groups, utilizing various donor and acceptor moieties (Garve et al., 2014).

Ozonolysis and Cyclopropane Derivatives

Studies have also delved into the ozonolysis of cyclopropane derivatives, like 2-alkenyl-1,1-dichlorocyclopropanes, to yield corresponding carbonyl and carboxy derivatives. These reactions demonstrate the chemical versatility and reactivity of cyclopropane derivatives under various conditions (Legostaeva et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dichlorocyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLYMTQCOCSZAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381649 |

Source

|

| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichlorocyclopropane-1-carbonitrile | |

CAS RN |

3712-82-1 |

Source

|

| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)